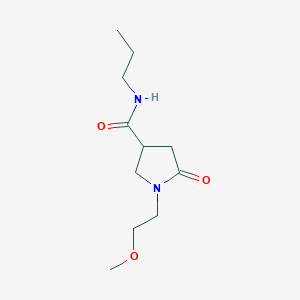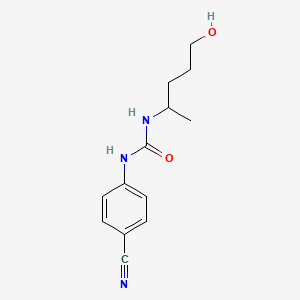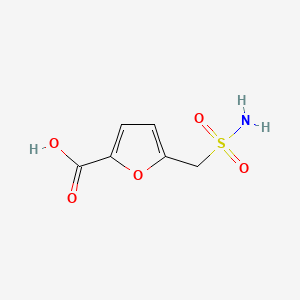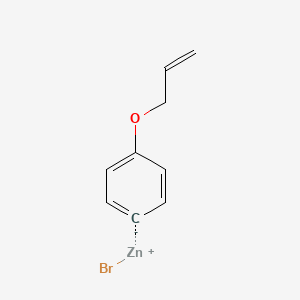
4-AllyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-AllyloxyphenylZinc bromide is an organozinc compound with the molecular formula C₉H₉BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the allyloxy group attached to the phenyl ring enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-AllyloxyphenylZinc bromide can be synthesized through the reaction of 4-allyloxybromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 4-allyloxybromobenzene to the zinc solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the organozinc compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-AllyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as aldehydes and ketones to form carbon-carbon bonds.
Substitution Reactions: Can participate in substitution reactions where the zinc atom is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves the use of aldehydes or ketones as electrophiles, with the reaction carried out in an inert atmosphere to prevent oxidation.
Substitution Reactions: Common reagents include halides and other electrophiles that can displace the zinc atom.
Major Products Formed:
Propargylic Alcohols: Formed through the alkynylation of aldehydes mediated by zinc and allyl bromide.
Substituted Phenyl Compounds: Result from substitution reactions involving various electrophiles.
Applications De Recherche Scientifique
4-AllyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
Material Science: Utilized in the preparation of advanced materials with specific properties, such as conducting polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-AllyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate that can participate in various nucleophilic addition and substitution reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in the target molecules, leading to the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
PhenylZinc Bromide: Another organozinc compound with similar reactivity but lacks the allyloxy group, making it less reactive in certain reactions.
AllylZinc Bromide: Contains an allyl group but lacks the phenyl ring, resulting in different reactivity and applications.
Uniqueness: 4-AllyloxyphenylZinc bromide is unique due to the presence of both the allyloxy group and the phenyl ring, which enhances its reactivity and makes it a versatile reagent in organic synthesis. Its ability to form stable organozinc intermediates and participate in a wide range of reactions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H9BrOZn |
|---|---|
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
bromozinc(1+);prop-2-enoxybenzene |
InChI |
InChI=1S/C9H9O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h2,4-7H,1,8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
MEYBWOYLDBZXGM-UHFFFAOYSA-M |
SMILES canonique |
C=CCOC1=CC=[C-]C=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


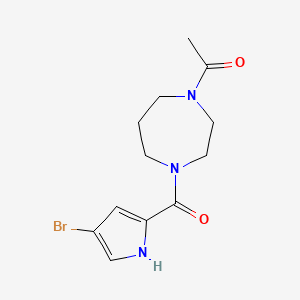
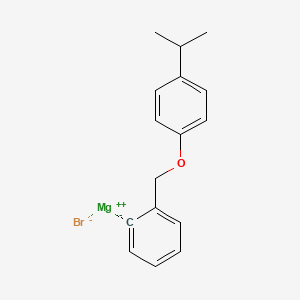
![N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14896870.png)
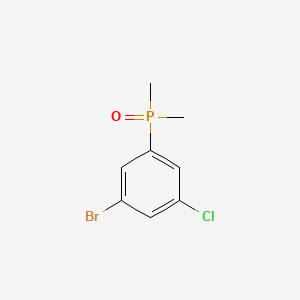
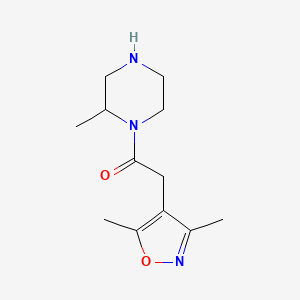
![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B14896907.png)

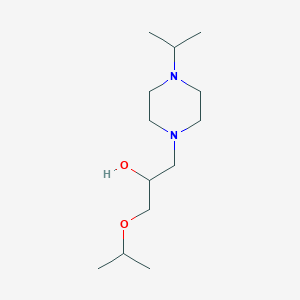
![tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14896925.png)

